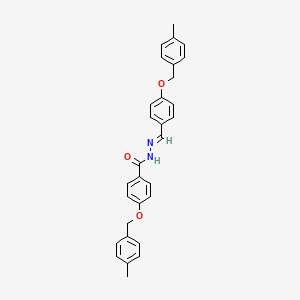![molecular formula C26H46N2O B15021066 N-[3-(dimethylamino)phenyl]octadecanamide](/img/structure/B15021066.png)
N-[3-(dimethylamino)phenyl]octadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(dimethylamino)phenyl]octadecanamide: is a chemical compound with the molecular formula C26H46N2O . It is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, further connected to an octadecanamide chain. This compound has various applications in scientific research and industry due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(dimethylamino)phenyl]octadecanamide typically involves the reaction of 3-(dimethylamino)aniline with octadecanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: N-[3-(dimethylamino)phenyl]octadecanamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) or bromine (Br2) can be used under controlled conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(dimethylamino)phenyl]octadecanamide has a wide range of applications in scientific research, including:
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential as a bioactive compound in various biological assays.
- Studied for its interactions with biological membranes and proteins .
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
- Used in drug delivery systems due to its amphiphilic nature .
Industry:
- Utilized in the formulation of specialty chemicals and surfactants.
- Applied in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of N-[3-(dimethylamino)phenyl]octadecanamide involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the long alkyl chain can insert into lipid bilayers, affecting membrane properties and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- N-[3-(dimethylamino)propyl]octadecanamide
- N-[3-(dimethylamino)phenyl]hexadecanamide
- N-[3-(dimethylamino)phenyl]dodecanamide
Comparison: N-[3-(dimethylamino)phenyl]octadecanamide is unique due to its specific combination of a dimethylamino group and an octadecanamide chain. This structure imparts distinct physicochemical properties, such as solubility and amphiphilicity, which differentiate it from similar compounds with shorter or different alkyl chains .
Eigenschaften
Molekularformel |
C26H46N2O |
|---|---|
Molekulargewicht |
402.7 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)phenyl]octadecanamide |
InChI |
InChI=1S/C26H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-26(29)27-24-20-19-21-25(23-24)28(2)3/h19-21,23H,4-18,22H2,1-3H3,(H,27,29) |
InChI-Schlüssel |
MYBWKZDSUTUNPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=CC=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N'-[(E)-(2-nitrophenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B15020989.png)
![4-{[(4-Acetylphenyl)imino]methyl}phenyl benzoate](/img/structure/B15020994.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide](/img/structure/B15020999.png)
![N'-[(1E)-(5-hydroxy-2-nitrophenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B15021003.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-4-(decyloxy)benzohydrazide](/img/structure/B15021012.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15021015.png)
![bis(4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B15021017.png)

![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B15021033.png)
![2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol](/img/structure/B15021040.png)
![2-(2-chlorophenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15021042.png)
![6-Methyl-2-[3-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole](/img/structure/B15021048.png)
![4-(2-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B15021050.png)
![2-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B15021054.png)
